![molecular formula C20H20N4O2 B7563718 N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)benzamide](/img/structure/B7563718.png)
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)benzamide
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Overview
Description
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)benzamide is a chemical compound that has shown potential as a therapeutic agent in scientific research.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)benzamide has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)benzamide in lab experiments is its potential as a multi-targeted therapeutic agent. However, its limitations include its low solubility and stability, which can make it difficult to work with in certain experiments.
Future Directions
For the study of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)benzamide include further investigation into its mechanism of action, as well as its potential use in combination with other therapeutic agents. Additionally, its potential as a treatment for neurodegenerative diseases warrants further study.
Synthesis Methods
The synthesis of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)benzamide involves a multi-step process. The first step is the synthesis of 3-(1,2,4-triazol-1-ylmethyl)benzene-1,2-diol, which is then reacted with 3-bromopropylamine to produce 3-(1,2,4-triazol-1-ylmethyl)-6-bromo-2H-chromen-2-one. This compound is then reacted with benzylamine to produce N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)benzamide.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)benzamide has been studied for its potential use in various scientific research applications. It has shown potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases.
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(18-4-1-3-16(10-18)12-24-14-21-13-23-24)22-11-15-6-7-19-17(9-15)5-2-8-26-19/h1,3-4,6-7,9-10,13-14H,2,5,8,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLXEPYRTSYQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CNC(=O)C3=CC=CC(=C3)CN4C=NC=N4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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